2-[4-(Cyclopropanesulfonyl)-1,4-diazepan-1-yl]-6-fluoro-1,3-benzothiazole
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Overview
Description
2-[4-(Cyclopropanesulfonyl)-1,4-diazepan-1-yl]-6-fluoro-1,3-benzothiazole is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a cyclopropanesulfonyl group, a diazepane ring, and a benzothiazole moiety. The presence of these functional groups imparts distinct chemical and biological properties to the compound, making it a subject of study in chemistry, biology, medicine, and industry.
Preparation Methods
The synthesis of 2-[4-(Cyclopropanesulfonyl)-1,4-diazepan-1-yl]-6-fluoro-1,3-benzothiazole typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Cyclopropanesulfonyl Intermediate: Cyclopropanesulfonyl chloride is synthesized by reacting cyclopropane with sulfuryl chloride under controlled conditions.
Diazepane Ring Formation: The diazepane ring is formed by reacting appropriate amines with the cyclopropanesulfonyl chloride intermediate.
Benzothiazole Synthesis: The benzothiazole moiety is synthesized through a cyclization reaction involving 2-aminothiophenol and a suitable fluorinated precursor.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of catalysts and automated processes to scale up the synthesis.
Chemical Reactions Analysis
2-[4-(Cyclopropanesulfonyl)-1,4-diazepan-1-yl]-6-fluoro-1,3-benzothiazole undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like sodium azide. Major products formed from these reactions include sulfoxides, sulfides, and substituted derivatives of the original compound.
Scientific Research Applications
2-[4-(Cyclopropanesulfonyl)-1,4-diazepan-1-yl]-6-fluoro-1,3-benzothiazole has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2-[4-(Cyclopropanesulfonyl)-1,4-diazepan-1-yl]-6-fluoro-1,3-benzothiazole involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit proteases or kinases, disrupting cellular processes and leading to antimicrobial or anticancer activities .
Comparison with Similar Compounds
When compared to similar compounds, 2-[4-(Cyclopropanesulfonyl)-1,4-diazepan-1-yl]-6-fluoro-1,3-benzothiazole stands out due to its unique combination of functional groups. Similar compounds include:
4-chloro-2-[4-(cyclopropanesulfonyl)-1,4-diazepan-1-yl]-1,3-benzothiazole: This compound has a similar structure but with a chlorine atom instead of a fluorine atom.
2-[4-(cyclopropanesulfonyl)-1,4-diazepan-1-yl]-4-methoxy-1,3-benzothiazole: This compound features a methoxy group instead of a fluorine atom.
The presence of the fluorine atom in this compound imparts unique chemical and biological properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C15H18FN3O2S2 |
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Molecular Weight |
355.5 g/mol |
IUPAC Name |
2-(4-cyclopropylsulfonyl-1,4-diazepan-1-yl)-6-fluoro-1,3-benzothiazole |
InChI |
InChI=1S/C15H18FN3O2S2/c16-11-2-5-13-14(10-11)22-15(17-13)18-6-1-7-19(9-8-18)23(20,21)12-3-4-12/h2,5,10,12H,1,3-4,6-9H2 |
InChI Key |
ZXUWGOKUQDYQAG-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN(C1)S(=O)(=O)C2CC2)C3=NC4=C(S3)C=C(C=C4)F |
Origin of Product |
United States |
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